2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Overview
Description
2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that belongs to the class of cyclopenta[d]pyrimidines
Preparation Methods
The synthesis of 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents like 1,2-dibromoethane or benzyl chloride . The reaction conditions often require the presence of a base such as triethylamine and are carried out under inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium ethoxide or sodium methoxide, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against various biological targets.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its action are often related to its ability to bind to and alter the activity of these targets .
Comparison with Similar Compounds
2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can be compared with other similar compounds such as:
2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: This compound has two chlorine atoms and exhibits different reactivity and biological activity.
4-chloro-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Similar in structure but with different substitution patterns, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-13-15-11-8-4-7-10(11)12(16-13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBSZCFWRDABLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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